molecular formula C8H9F2N B13227771 2-Fluoro-1-(3-fluorophenyl)ethan-1-amine

2-Fluoro-1-(3-fluorophenyl)ethan-1-amine

Katalognummer: B13227771
Molekulargewicht: 157.16 g/mol
InChI-Schlüssel: HMFRESVNQXINDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-1-(3-fluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H9F2N It is an organic compound that contains both fluorine and amine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(3-fluorophenyl)ethan-1-amine typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-(3-fluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-1-(3-fluorophenyl)ethan-1-one, while reduction could produce 2-fluoro-1-(3-fluorophenyl)ethanol .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1-(3-fluorophenyl)ethan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-(3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-1-(3-fluorophenyl)ethan-1-amine is unique due to the presence of two fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of fluorination in organic chemistry and drug development.

Eigenschaften

Molekularformel

C8H9F2N

Molekulargewicht

157.16 g/mol

IUPAC-Name

2-fluoro-1-(3-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9F2N/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8H,5,11H2

InChI-Schlüssel

HMFRESVNQXINDY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C(CF)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.